2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the 1-position and an N-(4-phenylbutan-2-yl)acetamide moiety at the 3-position.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-20(14-15-21-10-4-2-5-11-21)28-27(33)26(32)23-18-30(24-13-7-6-12-22(23)24)19-25(31)29-16-8-3-9-17-29/h2,4-7,10-13,18,20H,3,8-9,14-17,19H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJAHKRCDCFHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic molecule that exhibits a variety of biological activities. Its complex structure combines elements that are known to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 414.52 g/mol. The compound contains an indole moiety, a piperidine ring, and an acetamide functional group, which are all associated with diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.52 g/mol |
| Functional Groups | Indole, Piperidine, Acetamide |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing piperidine and indole structures often exhibit antimicrobial properties. In studies involving derivatives of piperidine, moderate to strong antibacterial activity has been reported against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the indole moiety in our compound may enhance its interaction with bacterial enzymes or membranes.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various diseases. Specifically, it may act as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby increasing its availability at synaptic clefts . The structure suggests that it could effectively bind to the active site of AChE due to its spatial configuration.
Antioxidant Properties
Compounds similar to this compound have been noted for their antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in numerous chronic diseases. The presence of carbonyl groups in the structure may contribute to these properties by scavenging free radicals .
Case Studies
- Antibacterial Screening : In a study evaluating various piperidine derivatives, compounds similar to the target compound demonstrated significant antibacterial activity against multiple strains. The most active derivatives had IC50 values indicating their effectiveness in inhibiting bacterial growth .
- Enzyme Inhibition Assays : Compounds with structural similarities were tested for their ability to inhibit AChE. Results showed promising inhibitory effects, suggesting that modifications leading to increased binding affinity could enhance therapeutic potential .
- In Vivo Studies : Preliminary in vivo studies on related compounds indicated potential neuroprotective effects attributable to their ability to modulate neurotransmitter levels and reduce oxidative damage in neuronal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- The 4-fluorobenzyl group increases electronegativity compared to the 4-phenylbutan-2-yl substituent.
- Implications : The fluorobenzyl group may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs), while the thioether linkage could reduce oxidative metabolism compared to the target compound’s acetamide .
2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]indol-1-yl}-N-(2-phenylethyl)acetamide
- Structural Differences: Incorporates a thiazolidinone ring fused to the indole, introducing additional hydrogen-bonding sites and conformational rigidity. The phenylethyl group differs sterically and electronically from the phenylbutan-2-yl group.
- Implications: The thiazolidinone moiety may enhance interactions with enzymes like cyclooxygenases or proteases, while the phenylethyl group could reduce solubility compared to the target compound’s branched alkyl chain .
2-[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-phenylbutan-2-yl)acetamide
- The 2-fluorophenyl group introduces polarity distinct from the target’s unsubstituted phenyl group.
- Implications : Pyridazine’s electron-deficient nature may favor interactions with polar residues in enzyme active sites, while the fluorine atom could improve metabolic stability .
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- Structural Differences : Features methoxy and ethyl substituents on the indole ring, along with a 4-methoxyphenyl acetamide group.
- Implications : Methoxy groups may enhance solubility and π-π stacking, while the absence of a piperidine ring could limit basicity and CNS penetration compared to the target compound .
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
